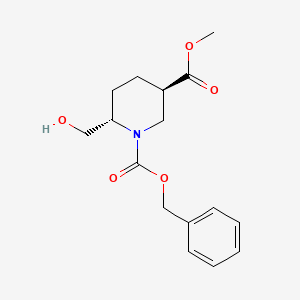![molecular formula C18H28O4 B13002352 {2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 108241-00-5](/img/structure/B13002352.png)
{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C18H28O4. It is known for its unique structure, which includes a phenoxy group and a trimethylpentan-2-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide, followed by the introduction of acetic acid. The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction or metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)acetic acid
- 2-(2-(4-(2,4,4-Trimethyl-2-pentanyl)phenoxy)ethoxy)acetic acid
- Bis(2-(2,4,4-trimethyl-2-pentanyl)phenoxy)phosphorothioyl)carbamic acid
Uniqueness
2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
108241-00-5 |
|---|---|
Molekularformel |
C18H28O4 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H28O4/c1-17(2,3)13-18(4,5)14-6-8-15(9-7-14)22-11-10-21-12-16(19)20/h6-9H,10-13H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
OIIJTXDGYXEQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
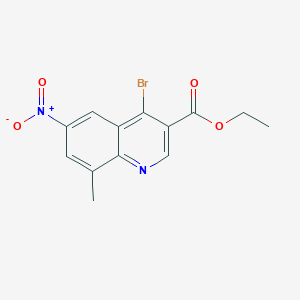
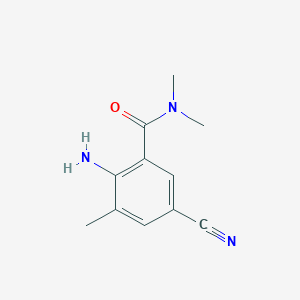

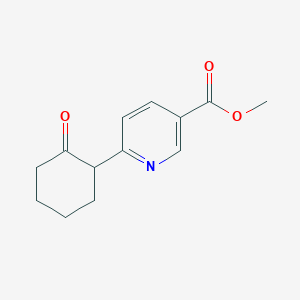
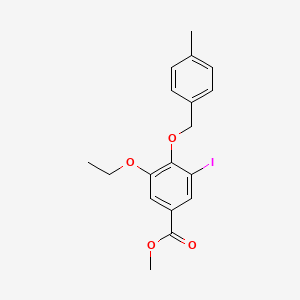
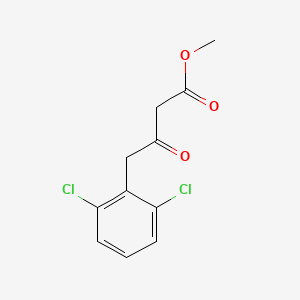
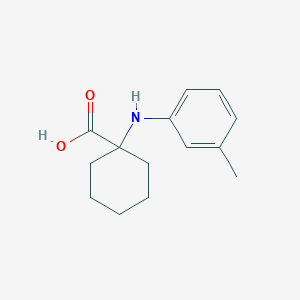
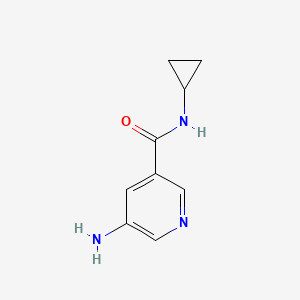

![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)


